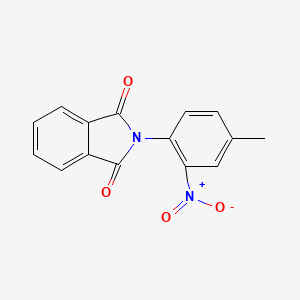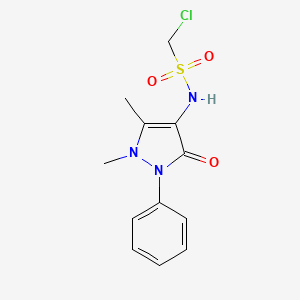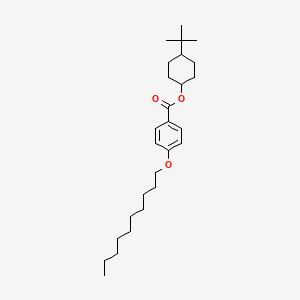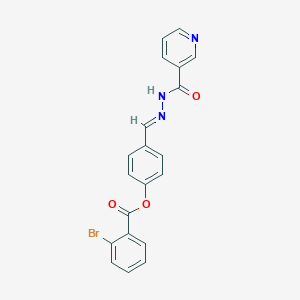![molecular formula C7H7Cl3N2S B11538190 4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine](/img/structure/B11538190.png)
4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine: is a chemical compound with the molecular formula C8H9Cl3N2S . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methyl groups at positions 4 and 6, and a trichloromethylsulfanyl group at position 2 on the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dimethylpyrimidine as the core structure.
Introduction of Trichloromethylsulfanyl Group: The trichloromethylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 4,6-dimethylpyrimidine with trichloromethylsulfanyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Process: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: 4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the trichloromethylsulfanyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate, dichloromethane, and chloroform.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: 4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: It is being investigated for its potential anticancer properties, particularly in the inhibition of specific cancer cell lines.
Industry:
Agricultural Chemicals: Used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction. For example, in cancer research, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis or repair mechanisms.
類似化合物との比較
4,6-Dimethyl-2-mercaptopyrimidine: Similar structure but with a mercapto group instead of a trichloromethylsulfanyl group.
4,6-Dimethyl-2-pyrimidinethiol: Contains a thiol group at position 2.
2,4,6-Trimethylpyrimidine: Contains an additional methyl group at position 2.
Uniqueness:
Trichloromethylsulfanyl Group: The presence of the trichloromethylsulfanyl group in 4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine imparts unique chemical reactivity and biological activity compared to its analogs.
Chemical Stability: The compound exhibits higher chemical stability due to the electron-withdrawing effect of the trichloromethyl group, making it less prone to degradation.
特性
分子式 |
C7H7Cl3N2S |
|---|---|
分子量 |
257.6 g/mol |
IUPAC名 |
4,6-dimethyl-2-(trichloromethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C7H7Cl3N2S/c1-4-3-5(2)12-6(11-4)13-7(8,9)10/h3H,1-2H3 |
InChIキー |
LIHADGZWGSBTRS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SC(Cl)(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11538121.png)

![3-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11538131.png)
![4-amino-N'-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11538132.png)


![N-(2,6-dimethylphenyl)-2-(2-{[(2,6-dimethylphenyl)carbamoyl]methoxy}phenoxy)acetamide](/img/structure/B11538155.png)
![4-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11538163.png)
![2,4-dichloro-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B11538167.png)
![2-Bromo-N-({N'-[(Z)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11538169.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538174.png)
![3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B11538184.png)
